Norgesic forte

Catalog No.
S570561
CAS No.
88566-80-7
M.F
C41H49N5O14
M. Wt
835.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norgesic forte

CAS Number

88566-80-7

Product Name

Norgesic forte

IUPAC Name

2-acetyloxybenzoic acid;N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C41H49N5O14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PQOVMKOIORHXFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Norgesic forte

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Norgesic forte is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Norgesic Forte is not a single chemical compound but a finished pharmaceutical formulation. It is a combination product designed for oral administration, containing three distinct active pharmaceutical ingredients: Orphenadrine Citrate (50 mg), Aspirin (770 mg), and Caffeine (60 mg) per tablet. [REFS-1, REFS-2] The provided CAS number, 88566-80-7, does not correspond to a single, procurable chemical entity in standard chemical databases but appears to be an identifier for this specific mixture. Therefore, procurement and application decisions are based on its nature as a pre-formulated therapeutic, not on the material properties of a standalone research chemical.

The procurement decision for Norgesic Forte is not based on comparing it to close chemical analogs, but rather on choosing a fixed-dose combination product versus its individual components (Orphenadrine Citrate, Aspirin, Caffeine) or other therapeutic alternatives. [1] The rationale for procuring the specific Norgesic Forte formulation is driven by manufacturing convenience, regulatory approval for a specific indication (symptomatic relief of acute musculoskeletal disorders), and the established clinical dosage ratio. [2] It is fundamentally non-interchangeable with its individual chemical precursors in a research or development context where precise control over component ratios and purity is required.

Inapplicability of Single-Compound Material Properties

Standard chemoinformatic and material science properties such as solubility, melting point, thermal stability, or precursor suitability are defined for single chemical compounds, not for finished, multi-component tablets like Norgesic Forte. The physical and chemical characteristics of the tablet are a function of the specific mixture of active ingredients and excipients (e.g., anhydrous lactose, povidone, stearic acid) and are relevant to pharmaceutical manufacturing and dissolution, not to chemical synthesis or materials research. [1] Any analysis must be conducted on the individual components, such as Orphenadrine Citrate (CAS 4682-36-4), Aspirin (CAS 50-78-2), or Caffeine (CAS 58-08-2).

Evidence DimensionMaterial Properties (e.g., Solubility, Melting Point)
Target Compound DataNot Applicable (Product is a formulated mixture)
Comparator Or BaselineIndividual Chemical Components (e.g., Aspirin, Caffeine)
Quantified DifferenceNot Applicable
ConditionsStandard analytical conditions for pure compounds.

A buyer cannot use single-compound data to justify procuring this formulation; the decision is based on its approved use, dosage form, and composition, not on its utility as a chemical reagent.

Clinical Use: Approved Indication for Musculoskeletal Pain

The sole application scenario for Norgesic Forte is its intended clinical use as a prescription medication. It is indicated as an adjunct to rest and physical therapy for the symptomatic relief of mild to moderate pain associated with acute musculoskeletal conditions. [REFS-1, REFS-2] It is not intended for use as a starting material, an analytical standard (unless for analyzing the formulation itself), or a research compound in non-clinical settings.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-20-2023

Explore Compound Types